molecular formula C16H20N4O2 B11200632 N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11200632
M. Wt: 300.36 g/mol
InChI Key: JXHNVRYCVNTANQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclopentyl group, a dimethylamino phenyl group, and a carboxamide group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. For instance, a common method involves the reaction of a hydrazide with a carboxylic acid chloride in the presence of a base.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through alkylation reactions. This step may involve the use of cyclopentyl halides and appropriate catalysts.

    Attachment of the Dimethylamino Phenyl Group: This step can be achieved through nucleophilic substitution reactions, where a dimethylamino phenyl group is introduced to the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors or nonlinear optical materials.

    Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-cyclopentyl-3,4,5-trimethoxybenzamide: This compound shares the cyclopentyl group but differs in the substitution pattern on the benzene ring.

    (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound contains a dimethylamino phenyl group but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

N-cyclopentyl-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H20N4O2/c1-20(2)13-9-7-11(8-10-13)14-18-16(22-19-14)15(21)17-12-5-3-4-6-12/h7-10,12H,3-6H2,1-2H3,(H,17,21)

InChI Key

JXHNVRYCVNTANQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NC3CCCC3

Origin of Product

United States

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